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molecular formula Al2H2Na2O7Si B8373423 Alusil ET

Alusil ET

Cat. No. B8373423
M. Wt: 242.04 g/mol
InChI Key: JYIMWRSJCRRYNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04235856

Procedure details

In another embodiment of the present invention for the production of zeolite X, zeolite A or combinations thereof, the present invention achieves its objectives by dissolving sand in a sodium hydroxide solution at a pressure of at least 100 psig heated to a temperature of at least 130° C. to produce a sodium silicate solution having a silica to sodium oxide molar ratio of between 2.4:1 and 2.8:1, activating the sodium silicate thus formed with alumina, forming a sodium aluminate solution, adding the sodium aluminate solution to the sodium silicate solution so that all of the sodium aluminate solution is added within 30 seconds to form a reaction mixture comprising a sodium silicate mother liquor and an amorphous sodium alumino silicate pigment having, in total, a certain composition, heating the mixture to a temperature of from 80° to 120° C., reacting the mixture at a temperature of from 80° to 120° C., then recovering the zeolite produced. Preferably the sodium silicate solution has a silica to sodium oxide molar ratio of about 2.4:1. The sodium silicate is activated with from 50 to 2000 ppm alumina at a temperature of from 15° to 100° C. for at least 10 minutes, preferably with from 400 to 600 ppm alumina at room temperature, most preferably with about 600 ppm alumina. Both the sodium silicate solution and the sodium aluminate solution are heated to a temperature of between 80° to 120° C., preferably 90° C., prior to the addition of the sodium aluminate to the sodium silicate. The reaction mixture is reacted at a temperature of from 80° to 120° C. until a zeolite is formed, preferably at a temperature of from 80° to 100° C., most preferably at a temperature of about 100° C. The sodium silicate mother liquor may be recycled as a source of sodium silicate solution.
[Compound]
Name
zeolite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH2:1].[O-2:2].[O-2:3].[O-2:4].[O-2].[O-2].[O-2].[Na+:8].[Na+].[Al+3].[Al+3].[Si+4:12]>[OH-].[Na+]>[Si:12]([O-:4])([O-:3])([O-:2])[O-:1].[Na+:8].[Na+:8].[Na+:8].[Na+:8] |f:0.1.2.3.4.5.6.7.8.9.10.11,12.13,14.15.16.17.18|

Inputs

Step One
Name
zeolite
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[Al+3].[Al+3].[Si+4]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to a temperature of at least 130° C.

Outcomes

Product
Name
Type
product
Smiles
[Si]([O-])([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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